4-Bromo-3-tert-butylphenol
Overview
Description
4-Bromo-3-tert-butylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a tert-butyl group at the third position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-tert-butylphenol can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in a solvent like methanol or acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 3-tert-butylphenol derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 4-bromo-3-tert-butylquinone or other oxidized phenolic compounds.
Reduction: Formation of 3-tert-butylphenol.
Scientific Research Applications
4-Bromo-3-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including stabilizers, antioxidants, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Bromo-3-tert-butylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylphenol: Similar structure but with the tert-butyl group at the second position.
4-tert-Butylphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
4-Bromo-3-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups, which confer distinct reactivity and properties. This makes it valuable for targeted chemical synthesis and specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-tert-butylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUYGDVIXEFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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